2,3-Oxiranedicarboxylic acid
Overview
Description
2,3-Oxiranedicarboxylic acid is an organic compound with the molecular formula C4H4O5. It is a dicarboxylic acid containing an oxirane (epoxide) ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Mode of Action
The presence of the oxirane ring and carboxylic acid functionalities allows it to participate in various reactions and serve as a building block for more complex molecules. The oxirane ring is susceptible to nucleophilic attack, forming new carbon-oxygen bonds, which can lead to the formation of esters, amides, or other derivatives.
Biochemical Pathways
Given its chemical structure and reactivity, it’s plausible that it could be involved in various metabolic processes, potentially influencing catabolic and anabolic pathways .
Result of Action
It’s known that the compound, particularly its homopolymer, has been extensively studied for its potential in industrial water treatment, acting as a multivariate scale and corrosion inhibitor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Oxiranedicarboxylic acid. For instance, its homopolymer has been found to be effective in preventing the formation and deposition of various scales, including calcium carbonate, calcium sulfate, calcium fluoride, and silica scales, in high alkaline, high hardness, and high pH conditions .
Biochemical Analysis
Biochemical Properties
2,3-Oxiranedicarboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cysteine cathepsins, a group of proteolytic enzymes involved in protein degradation within lysosomes . The interaction between this compound and cysteine cathepsins is covalent, where the oxirane ring reacts with the thiol group of cysteine residues in the active site of the enzyme. This covalent binding inhibits the enzymatic activity of cysteine cathepsins, thereby affecting protein turnover and other related processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cysteine cathepsins by this compound can lead to altered signaling pathways that depend on proteolytic processing of signaling molecules . Additionally, changes in gene expression may occur as a result of disrupted protein degradation, leading to compensatory mechanisms within the cell. The impact on cellular metabolism is also notable, as the inhibition of proteolytic enzymes can affect the availability of amino acids and other metabolites necessary for various metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cysteine cathepsins. The oxirane ring of this compound reacts with the thiol group of cysteine residues in the active site of the enzyme, forming a covalent bond . This covalent modification inhibits the enzymatic activity of cysteine cathepsins, preventing them from cleaving their protein substrates. As a result, the accumulation of undegraded proteins can lead to cellular stress and activation of compensatory pathways. Additionally, the inhibition of cysteine cathepsins can affect other cellular processes that rely on proteolytic activity, such as antigen presentation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its inhibitory activity . This degradation can result in the gradual restoration of cysteine cathepsin activity and normalization of cellular processes. Prolonged exposure to this compound can lead to sustained inhibition of proteolytic activity, resulting in long-term effects on cellular function, including altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit cysteine cathepsin activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular stress and apoptosis. The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Studies have shown that high doses of this compound can lead to systemic toxicity, affecting multiple organs and tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and protein degradation. This compound interacts with enzymes such as cysteine cathepsins, which play a crucial role in the breakdown of proteins into amino acids . The inhibition of these enzymes by this compound can lead to altered metabolic flux, affecting the levels of various metabolites within the cell. Additionally, this compound can influence the tricarboxylic acid cycle by affecting the availability of amino acids that serve as intermediates in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane-bound transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is primarily within lysosomes, where it interacts with cysteine cathepsins . This localization is facilitated by targeting signals that direct the compound to lysosomal compartments. Additionally, post-translational modifications of this compound can influence its subcellular distribution, affecting its activity and function. The accumulation of this compound within lysosomes can lead to altered lysosomal function and cellular stress, impacting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Oxiranedicarboxylic acid can be synthesized through the epoxidation of maleic acid or fumaric acid. The reaction typically involves the use of a peracid, such as peracetic acid, under controlled conditions to form the oxirane ring. The reaction is carried out in an organic solvent, and the temperature is maintained to optimize the yield.
Industrial Production Methods: In industrial settings, this compound is produced through a similar epoxidation process but on a larger scale. The reaction conditions are carefully monitored to ensure high purity and yield. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 2,3-Oxiranedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex molecules.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to open the oxirane ring.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Leads to the formation of more oxidized carboxylic acids.
Reduction: Produces diols with hydroxyl groups.
Substitution: Results in the formation of substituted carboxylic acids with various functional groups.
Scientific Research Applications
2,3-Oxiranedicarboxylic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactive oxirane ring.
Comparison with Similar Compounds
2,3-Epoxysuccinic Acid: Similar in structure but differs in the position of the oxirane ring.
2,3-Dihydroxybutanedioic Acid: Contains hydroxyl groups instead of an oxirane ring.
2,3-Dicarboxylic Acid Derivatives: Various derivatives with different functional groups.
Uniqueness: 2,3-Oxiranedicarboxylic acid is unique due to its oxirane ring, which imparts distinct reactivity compared to other dicarboxylic acids. This reactivity makes it valuable in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
oxirane-2,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEMCPAKSGRHCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51274-37-4, Array | |
Record name | Polyepoxysuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51274-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Epoxysuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50901492 | |
Record name | 2,3-Oxiranedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3272-11-5, 16533-72-5, 6311-64-4 | |
Record name | Epoxysuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3272-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Epoxysuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Epoxysuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016533725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Oxiranedicarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243799 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Oxiranedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50901492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Epoxysuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.910 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Dipotassium epoxysuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of oxirane-2,3-dicarboxylic acid derivatives as enzyme inhibitors?
A1: Oxirane-2,3-dicarboxylic acid derivatives, specifically epoxysuccinyl peptides, act as potent inhibitors of cysteine proteases like cathepsin L. These compounds irreversibly bind to the active site cysteine residue of the enzyme through a ring-opening mechanism, forming a stable thioether bond. [, ] This covalent modification effectively blocks the enzyme's catalytic activity.
Q2: How does the inhibition of cathepsin L by oxirane-2,3-dicarboxylic acid derivatives affect autophagy?
A2: Research suggests that while cathepsin L inhibition impacts autophagy, it does not appear to play a primary role in degrading cytoplasmic proteins within autophagosomes. [, ] Instead, studies using the specific cathepsin L inhibitor CAA0225 have shown that it significantly inhibits the degradation of autophagosomal membrane markers, such as LC3-II and GABARAP. [, ] This suggests a more specific role for cathepsin L in the later stages of autophagy, specifically in the breakdown of the autophagosomal membrane itself.
Q3: Can oxirane-2,3-dicarboxylic acid derivatives be used for optical resolution?
A3: Yes, certain derivatives of oxirane-2,3-dicarboxylic acid, such as its esters, can be resolved into their enantiomers. This has been successfully achieved using enzymatic methods like transesterification with lipases. [] Furthermore, chiral reagents derived from related compounds like 2-amino-1,2-diphenylethanol can be employed for the optical resolution of various chiral acids, including oxirane-2,3-dicarboxylic acid itself. []
Q4: Are there applications of oxirane-2,3-dicarboxylic acid in material science?
A4: Yes, oxirane-2,3-dicarboxylic acid derivatives have found use in material science. For example, cross-linked styrene-butadiene-styrene (SBS) hybrid bipolar membranes incorporating oxirane-2,3-dicarboxylic acid as a functional group have been developed. [] These membranes exhibit promising properties, including high temperature tolerance and good ion exchange capacity, making them suitable for applications such as electro-generation of valuable chemicals. []
Q5: How is oxirane-2,3-dicarboxylic acid studied in the context of volcanic plumes?
A5: Oxirane-2,3-dicarboxylic acid derivatives play a role in understanding the chemical composition of volcanic plumes. Specifically, 5,6-epoxy-5,6-dihydro-[1,10]-phenanthroline (EP), a derivative of oxirane-2,3-dicarboxylic acid, has been successfully employed as a coating reagent in denuder samplers. [] This enables the selective capture and quantification of gaseous hydrogen bromide (HBr), a precursor to reactive bromine species, providing valuable insights into volcanic activity and atmospheric chemistry. []
Q6: What are the potential applications of studying the physical state of oxirane-2,3-dicarboxylic acid during solvent-free reactions?
A6: Investigating the physical state of oxirane-2,3-dicarboxylic acid and its derivatives during solvent-free reactions, such as hydrogenolysis, can provide mechanistic insights. [] Techniques like BET surface area analysis and SEM observation have been used to propose that these reactions likely proceed through a fused state, where the substrate and catalyst are in close contact, facilitating the reaction. [] Understanding these mechanisms can lead to improved catalyst design and reaction optimization for more sustainable chemical processes.
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